molecular formula C12H17N3O3S2 B045041 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole CAS No. 120164-84-3

2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole

Cat. No. B045041
M. Wt: 315.4 g/mol
InChI Key: GAOXANZVESXFQB-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole, also known as DMABT, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment, cardiovascular diseases, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole inhibits the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been found to interact with DNA and RNA, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent cognitive decline. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has also been found to have antioxidant properties and can scavenge free radicals. In addition, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been shown to have anticoagulant properties and can prevent blood clotting.

Advantages And Limitations For Lab Experiments

2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is also relatively inexpensive compared to other compounds with similar properties. However, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is also relatively toxic and can be harmful if not handled properly.

Future Directions

There are several future directions for research on 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole. One area of interest is the development of new synthetic methods for 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole at the molecular level. This could lead to the development of new drugs that target specific pathways involved in cancer and other diseases. Finally, there is a need for more in vivo studies to investigate the efficacy and safety of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole in animal models of disease.

Synthesis Methods

2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole can be synthesized through a multi-step process involving the condensation of 2-aminobenzenethiol and methyl acetoacetate, followed by the reaction with dimethylsulfamoyl chloride and hydrolysis. The final product is obtained as a yellow solid with a melting point of 203-205°C.

Scientific Research Applications

2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has shown potential in various scientific research applications. Studies have shown that 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has anticancer properties and can inhibit the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis. In addition, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been shown to have neuroprotective effects and can prevent cognitive decline in animal models of Alzheimer's disease.

properties

CAS RN

120164-84-3

Product Name

2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole

Molecular Formula

C12H17N3O3S2

Molecular Weight

315.4 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole

InChI

InChI=1S/C12H17N3O3S2/c1-6-7(2)10(16)8(3)11-9(6)13-12(19-11)14-20(17,18)15(4)5/h16H,1-5H3,(H,13,14)

InChI Key

GAOXANZVESXFQB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C

synonyms

Sulfamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-

Origin of Product

United States

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